molecular formula C13H19N3O3 B13010229 5-Oxo-1-(1-pentyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid

5-Oxo-1-(1-pentyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13010229
M. Wt: 265.31 g/mol
InChI Key: YKCNRSPSLPXAEX-UHFFFAOYSA-N
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Description

5-Oxo-1-(1-pentyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol . This compound features a pyrrolidine ring, a pyrazole ring, and a carboxylic acid group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 5-Oxo-1-(1-pentyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid involves several steps. One common method includes the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with malonic acid in pyridine in the presence of pyrrolidine at 45–50°C . Another approach involves the use of malonic acid monomethyl ether in the presence of pyrrolidine in acetic acid under reflux conditions . These methods yield the desired compound through a series of condensation and cyclization reactions.

Chemical Reactions Analysis

5-Oxo-1-(1-pentyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-Oxo-1-(1-pentyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and antiviral properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Oxo-1-(1-pentyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

5-Oxo-1-(1-pentyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

5-oxo-1-(1-pentylpyrazol-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H19N3O3/c1-2-3-4-5-15-9-11(7-14-15)16-8-10(13(18)19)6-12(16)17/h7,9-10H,2-6,8H2,1H3,(H,18,19)

InChI Key

YKCNRSPSLPXAEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C=N1)N2CC(CC2=O)C(=O)O

Origin of Product

United States

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